

# Bis-PEG8-NHS ester molecular weight and formula

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## Compound of Interest

Compound Name: Bis-PEG8-NHS ester

Cat. No.: B15548439

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## In-Depth Technical Guide to Bis-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, applications, and experimental protocols for **Bis-PEG8-NHS ester**, a homobifunctional crosslinking agent. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, biochemistry, and molecular biology.

## Core Molecular and Physical Data

**Bis-PEG8-NHS ester** is a chemical crosslinker characterized by a polyethylene glycol (PEG) spacer arm flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. The quantitative properties of this reagent are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>28</sub> H <sub>44</sub> N <sub>2</sub> O <sub>16</sub>	[1][2]
Molecular Weight	~664.7 g/mol	[1][3]
Purity	Typically ≥95-98%	[1][2]
Storage Conditions	-20°C, desiccated	[1]

## Mechanism of Action and Applications

**Bis-PEG8-NHS ester** is a homobifunctional crosslinker, meaning it has two identical reactive groups. The N-hydroxysuccinimide (NHS) esters at both ends of the molecule react specifically with primary amines ( $-NH_2$ ), which are predominantly found on the side chains of lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond, covalently linking the target molecules. The reaction is most efficient at a pH range of 7.2-8.5.<sup>[4]</sup>

The polyethylene glycol (PEG) spacer is hydrophilic, which enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.<sup>[5][6]</sup> This property is particularly beneficial in biological applications as it helps to prevent the aggregation of conjugated proteins.

Key Applications Include:

- **Protein-Protein Interaction Studies:** By covalently linking proteins that are in close proximity, **Bis-PEG8-NHS ester** can be used to "capture" and identify interacting partners.
- **Antibody-Drug Conjugates (ADCs):** This crosslinker can be used to conjugate cytotoxic drugs to antibodies, a key step in the development of targeted cancer therapies.<sup>[7]</sup>
- **Bioconjugation:** It is widely used for the general conjugation of molecules containing primary amines, such as proteins, peptides, and certain modified oligonucleotides.<sup>[6]</sup>
- **Surface Modification:** The crosslinker can be used to immobilize proteins or other amine-containing molecules onto surfaces for various bioassay and diagnostic applications.

## Experimental Protocols

The following are generalized protocols for the use of **Bis-PEG8-NHS ester** in common applications. It is important to note that optimal conditions, such as the molar ratio of crosslinker to protein and incubation times, may need to be determined empirically for each specific application.

### General Protein-Protein Crosslinking in Solution

This protocol describes a general procedure for crosslinking proteins in a solution.

Materials:

- **Bis-PEG8-NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1M Tris-HCl, pH 7.5
- Protein of interest in a suitable buffer

Procedure:

- **Prepare the Crosslinker Stock Solution:** Immediately before use, dissolve the **Bis-PEG8-NHS ester** in anhydrous DMF or DMSO to a final concentration of 10-25 mM.
- **Prepare the Protein Solution:** Ensure the protein solution is in an amine-free buffer, such as PBS, at the desired concentration.
- **Crosslinking Reaction:** Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
- **Quenching:** Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
- **Analysis:** The crosslinked products can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

## Cell Surface Protein Crosslinking

This protocol is for crosslinking proteins on the surface of living cells.

Materials:

- **Bis-PEG8-NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Ice-cold Phosphate-buffered saline (PBS), pH 8.0
- Quenching Buffer: 1M Tris-HCl, pH 7.5
- Cell suspension

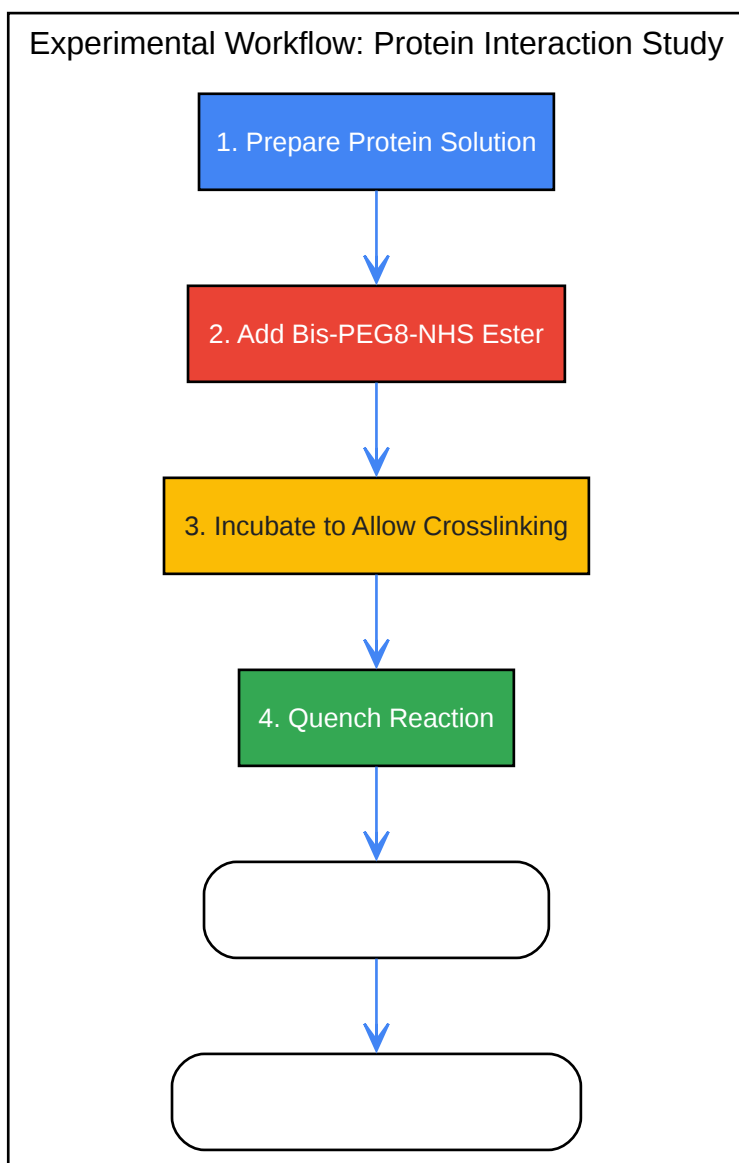
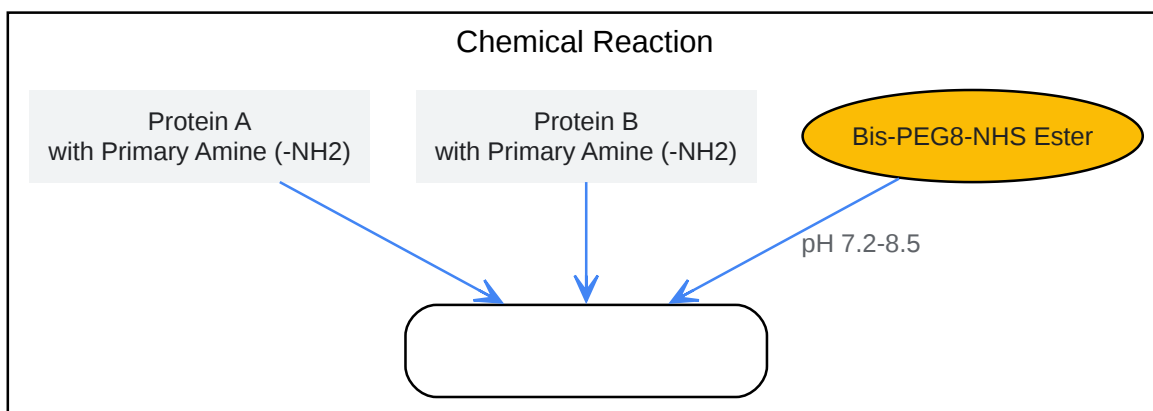
#### Procedure:

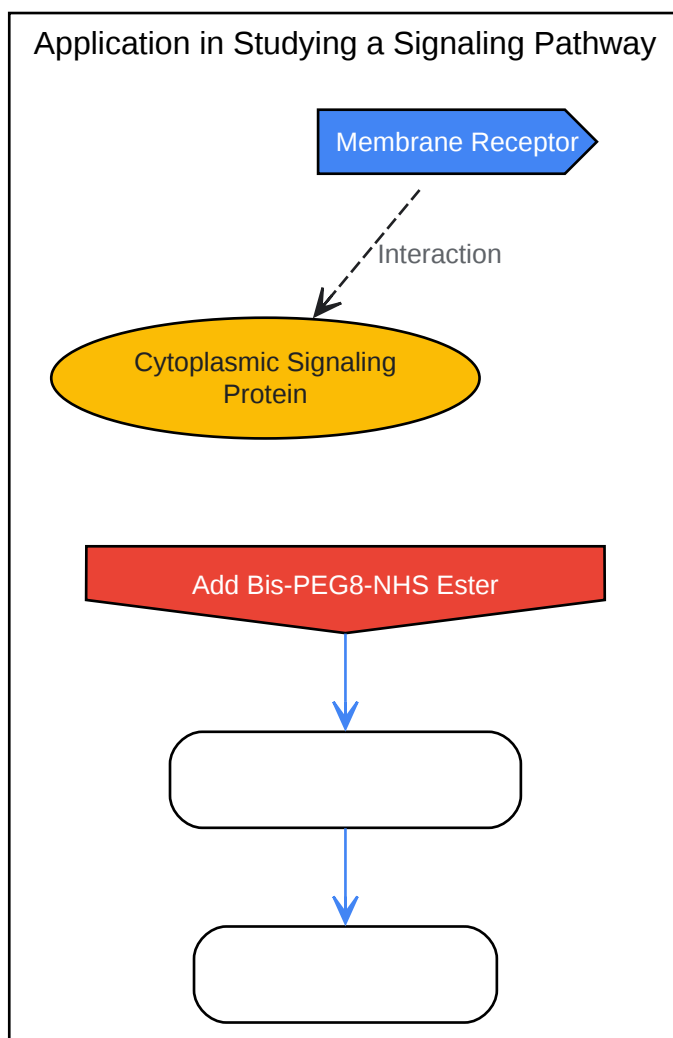
- **Prepare the Crosslinker Stock Solution:** Prepare a 10-25 mM stock solution of **Bis-PEG8-NHS ester** in anhydrous DMF or DMSO.
- **Cell Preparation:** Harvest and wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing media. Resuspend the cells in ice-cold PBS, pH 8.0.
- **Crosslinking Reaction:** Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.
- **Incubation:** Incubate the reaction for 30 minutes on ice or at 4°C.
- **Quenching:** Stop the reaction by adding the Quenching Buffer to a final concentration of 10-20 mM and incubate for 10 minutes on ice.
- **Cell Lysis and Analysis:** The cells can then be lysed, and the crosslinked proteins can be analyzed by various techniques, including immunoprecipitation and Western blotting.

## Visualizations

### Workflow and Logical Relationships

The following diagrams illustrate the chemical reaction of **Bis-PEG8-NHS ester** and a typical experimental workflow for its use in studying protein-protein interactions.





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